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Compound of Interest

Compound Name: Beclobrate

Cat. No.: B1209416 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Beclobrate, also known by its developmental code Sgd 24774, is a fibric acid derivative with

significant lipid-lowering properties. As a structural analog of clofibrate, it has been investigated

for its efficacy in managing hyperlipidemia. This technical guide provides a comprehensive

overview of the available scientific data on Beclobrate, focusing on its mechanism of action,

pharmacokinetic profile, and clinical and preclinical findings. The information is presented to

support further research and development in the field of lipid metabolism and cardiovascular

disease.

Synonyms and Chemical Identity
Beclobrate is chemically known as 2-(4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoic

acid ethyl ester. It is identified by several synonyms and registry numbers, ensuring clarity in

scientific communication.
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Identifier Type Identifier

Systematic Name
ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-

methylbutanoate

Developmental Code Sgd 24774

CAS Number 55937-99-0

Other Synonyms Beclobrato, Beclobratum

Mechanism of Action: A PPARα Agonist
Beclobrate exerts its primary pharmacological effect as a peroxisome proliferator-activated

receptor alpha (PPARα) agonist. PPARα is a nuclear receptor that plays a critical role in the

regulation of lipid metabolism.

Upon oral administration, Beclobrate is rapidly hydrolyzed to its active metabolite, beclobric

acid. Beclobric acid then binds to and activates PPARα. This activation leads to the

heterodimerization of PPARα with the retinoid X receptor (RXR). The resulting complex binds to

specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the

promoter regions of target genes. This binding modulates the transcription of genes involved in

various aspects of lipid metabolism.

The key downstream effects of Beclobrate's activation of PPARα include:

Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of

the LPL gene.[1] LPL is a crucial enzyme responsible for the hydrolysis of triglycerides from

very-low-density lipoproteins (VLDL) and chylomicrons, facilitating the clearance of these

triglyceride-rich particles from the circulation.

Enhanced Fatty Acid Oxidation: Beclobrate promotes the uptake and beta-oxidation of fatty

acids in the liver and muscle by increasing the expression of genes encoding for fatty acid

transport proteins and mitochondrial and peroxisomal fatty acid oxidation enzymes.[2]

Regulation of Apolipoprotein Expression: PPARα activation influences the expression of

apolipoproteins, including an increase in apoA-I and apoA-II (associated with HDL) and a

decrease in apoC-III (an inhibitor of LPL).
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Modulation of Hepatic Lipid Metabolism: The overall effect is a reduction in hepatic

triglyceride synthesis and VLDL production.
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Caption: Beclobrate's Mechanism of Action via PPARα Activation.

Pharmacokinetics
Following oral administration, Beclobrate is rapidly and completely hydrolyzed to its

pharmacologically active metabolite, beclobric acid.[3] Unchanged Beclobrate is not detected

in the plasma.[3] Beclobric acid is chiral, and its enantiomers exhibit different pharmacokinetic

profiles.

Pharmacokinetic Parameters of Beclobric Acid
Enantiomers
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A study in eight healthy male volunteers following a single 100 mg oral dose of racemic

Beclobrate provided the following key findings[3]:

Parameter (-)-Beclobric Acid (+)-Beclobric Acid

Maximum Plasma

Concentration (Cmax)
Lower

Nearly 2-fold higher than (-)-

enantiomer

Area Under the Curve (AUC) Lower
Nearly 2-fold higher than (-)-

enantiomer

Beclobric acid is further metabolized to an acyl glucuronide. The diastereomeric glucuronides

are detectable in plasma, but the pharmacokinetic differences between them are less

pronounced than those of the beclobric acid enantiomers. The renal clearance of the

unchanged drug is low, with the majority being excreted in the urine as glucuronic acid

conjugates.

Clinical Efficacy
Clinical trials have demonstrated the efficacy of Beclobrate in the treatment of hyperlipidemia,

particularly types IIa and IIb.

Double-Blind, Crossover Trial in Hyperlipidemia
In a study involving 6 patients with type IIb and 13 patients with type IIa hyperlipidemia,

Beclobrate was administered at a dosage of 100 mg twice daily in a double-blind, crossover

trial with placebo periods.

Summary of Efficacy Data

A review of various studies on Beclobrate reported the following mean changes in lipid

profiles:
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Lipid Parameter Mean Percentage Change

LDL-Cholesterol -10% to -28%

Triglycerides -20% to -58%

HDL-Cholesterol +8.5% to +23.9%

Experimental Protocols
Clinical Trial in Hyperlipidemia Types IIa and IIb

Study Design: A double-blind, crossover trial with placebo periods before, in between, and

after the active treatment phase.

Patient Population: 19 patients with hyperlipidemia (6 with type IIb and 13 with type IIa).

Dosage: 100 mg of Beclobrate administered twice daily.

Methodology: While specific inclusion/exclusion criteria and analytical methods were not

detailed in the available abstract, standard protocols for such trials in that era would have

likely included:

Inclusion Criteria: Patients aged 18 years or older with a diagnosis of primary

hyperlipidemia type IIa or IIb based on the Fredrickson classification, with lipid levels

exceeding established thresholds after a period of dietary stabilization.

Exclusion Criteria: Secondary causes of hyperlipidemia (e.g., uncontrolled diabetes,

hypothyroidism, nephrotic syndrome, obstructive liver disease), history of significant

cardiovascular events, and use of other lipid-lowering medications.

Lipid Analysis: Plasma total cholesterol, triglycerides, and HDL-cholesterol would have

been measured using standard enzymatic colorimetric methods. LDL-cholesterol would

have been calculated using the Friedewald formula.
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Caption: Workflow of the Double-Blind, Crossover Clinical Trial.

Preclinical Studies
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An experimental study in normocholesterolemic rats investigated the effects of Beclobrate on

cholesterol metabolism. The study revealed that Beclobrate enhances hepatic HMG-CoA

reductase activity but does not affect cholesterol-7 alpha-hydroxylase.

Experimental Protocol in Normocholesterolemic Rats
Animal Model: While the specific strain was not mentioned, such studies typically use male

Wistar or Sprague-Dawley rats.

Diet: The rats were fed a standard laboratory chow.

Drug Administration: Beclobrate (Sgd 24774) was administered orally.

Enzyme Assays:

HMG-CoA Reductase Activity: This would have been determined by measuring the

conversion of [14C]HMG-CoA to [14C]mevalonate in liver microsomal preparations. The

radioactivity of the product would be quantified by liquid scintillation counting.

Cholesterol-7 alpha-hydroxylase Activity: This assay would involve incubating liver

microsomes with [4-14C]cholesterol and measuring the formation of 7α-

hydroxycholesterol, typically separated by thin-layer chromatography and quantified by

liquid scintillation counting.

Conclusion
Beclobrate (Sgd 24774) is a potent lipid-lowering agent that acts as a PPARα agonist. Its

mechanism of action involves the modulation of a suite of genes responsible for lipid transport

and metabolism, leading to significant reductions in LDL-cholesterol and triglycerides, and an

increase in HDL-cholesterol. Pharmacokinetic studies reveal stereoselective disposition of its

active metabolite, beclobric acid. Both clinical and preclinical data support its efficacy as a

hypolipidemic agent. This technical guide summarizes the core scientific knowledge on

Beclobrate, providing a foundation for further investigation and potential therapeutic

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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